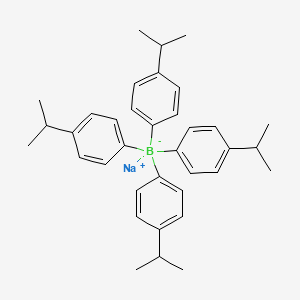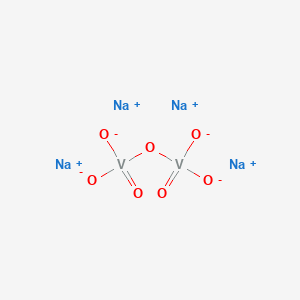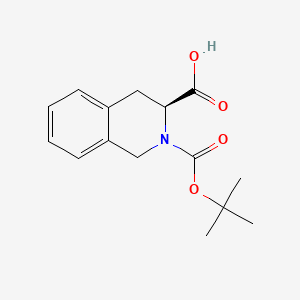
Ferric ammonium oxalate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.
Mode of Action
The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.
Biochemical Pathways
Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ferric ammonium oxalate trihydrate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound acts as a source of iron (III) ions, which are essential cofactors for various enzymatic reactions. For instance, iron (III) ions from this compound can interact with enzymes such as catalase and peroxidase, facilitating redox reactions that are crucial for cellular metabolism . Additionally, the oxalate ions in this compound can chelate metal ions, influencing the activity of metalloenzymes and affecting metal ion homeostasis within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The iron (III) ions released from the compound can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can modulate cell signaling pathways and induce oxidative stress . This oxidative stress can lead to changes in gene expression, particularly in genes involved in antioxidant defense mechanisms. Furthermore, this compound can affect cellular metabolism by altering the activity of iron-dependent enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The iron (III) ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, iron (III) ions can inhibit the activity of aconitase by displacing the iron-sulfur cluster, leading to changes in the tricarboxylic acid cycle . Additionally, the oxalate ions can form stable complexes with metal ions, affecting their availability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and hygroscopic, which can lead to its decomposition upon exposure to light and moisture . Over time, the degradation of this compound can result in the formation of iron oxides and other byproducts, potentially altering its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to this compound may lead to cumulative oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can provide essential iron (III) ions for physiological functions, supporting normal cellular processes . At high doses, this compound can induce toxic effects, including oxidative stress, tissue damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to iron metabolism. The iron (III) ions from the compound can be incorporated into heme and non-heme iron proteins, playing a crucial role in oxygen transport, electron transfer, and enzymatic catalysis . The oxalate ions can also participate in metabolic pathways by chelating metal ions and influencing their bioavailability and reactivity . These interactions can affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or through specific transporters for iron and oxalate ions . Once inside the cells, this compound can interact with binding proteins and transporters, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, iron (III) ions from this compound can be localized to mitochondria, where they participate in electron transport and energy production . The oxalate ions can also be localized to specific cellular compartments, affecting their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ferric ammonium oxalate trihydrate involves several steps:
Formation of Iron(II) Oxalate: Fe2+ ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate: [ \text{Fe}^{2+} (\text{aq}) + \text{H}_2\text{C}_2\text{O}_4 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) \rightarrow \text{FeC}_2\text{O}_4 (\text{s}) + 2 \text{H}_3\text{O}^+ (\text{aq}) ]
Oxidation to Iron(III) Oxalate: The iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate: [ 2 \text{FeC}_2\text{O}_4 (\text{s}) + \text{H}_2\text{O}_2 (\text{aq}) + 2 \text{H}_3\text{O}^+ (\text{aq}) + \text{C}_2\text{O}_4^{2-} (\text{aq}) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (\text{s}) + 4 \text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ferric ammonium oxalate trihydrate undergoes various chemical reactions, including:
Thermal Decomposition: Decomposes completely at 275°C to form iron(III) oxide (Fe2O3).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III).
Reducing Agents: Light can act as a reducing agent in photolysis reactions.
Major Products:
Iron(III) Oxide (Fe2O3): Formed during thermal decomposition.
Carbon Dioxide (CO2): Formed during photolysis as a result of oxalate oxidation.
Scientific Research Applications
Ferric ammonium oxalate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of Prussian Blue and other coordination polymers.
Biology: Employed in the preparation of Langmuir-Blodgett magnetic thin films.
Medicine: Investigated for its potential use in photodynamic therapy due to its photolytic properties.
Industry: Utilized in the production of blueprint paper and as a reagent in various analytical techniques.
Comparison with Similar Compounds
Ferric ammonium oxalate trihydrate can be compared with other similar compounds such as:
Potassium Ferrioxalate: Similar in structure but uses potassium ions instead of ammonium ions.
Iron(III) Oxalate: Lacks the ammonium component and is used in different contexts, such as in the preparation of iron oxides.
Uniqueness: this compound is unique due to its specific combination of ammonium and ferrioxalate ions, which makes it particularly useful in the synthesis of Prussian Blue and in photolytic applications .
Properties
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIYKFIHRHVDX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FeNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
